Boc-PEG25-benzyl

PROTAC Targeted Protein Degradation Linker Optimization

Avoid the pitfall of using generic PEG linkers that fail to span large protein-protein interfaces. Boc-PEG25-benzyl is a precisely engineered, monofunctional PROTAC linker with exactly 25 ethylene oxide units. Its extended reach (2.27x longer than Boc-PEG11-benzyl) bridges distant E3 ligase and target protein binding sites, minimizing steric clashes that block ubiquitination. Key advantages: - Dispersity: Single-molecular-weight chain ensures reproducible ternary complex geometry. - Orthogonality: Boc-protected amine enables late-stage, high-value conjugation after multi-step synthesis. - Biophysical profile: TPSA 257.05 Ų ensures aqueous solubility; LogP 3.33 enhances cellular permeability for intracellular targets. Procurement assurance: ≥98% purity (HPLC), shipped ambient, with full analytical documentation.

Molecular Formula C62H116O27
Molecular Weight 1293.6 g/mol
Cat. No. B12420552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-PEG25-benzyl
Molecular FormulaC62H116O27
Molecular Weight1293.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C62H116O27/c1-62(2,3)89-61(63)9-10-64-11-12-65-13-14-66-15-16-67-17-18-68-19-20-69-21-22-70-23-24-71-25-26-72-27-28-73-29-30-74-31-32-75-33-34-76-35-36-77-37-38-78-39-40-79-41-42-80-43-44-81-45-46-82-47-48-83-49-50-84-51-52-85-53-54-86-55-56-87-57-58-88-59-60-7-5-4-6-8-60/h4-8H,9-59H2,1-3H3
InChIKeyHVHIZMIQMTUTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-PEG25-benzyl: Long-Chain PROTAC Linker Overview


Boc-PEG25-benzyl is a monofunctional, long-chain polyethylene glycol (PEG) derivative designed as a specialized linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. It features a tert-butoxycarbonyl (Boc) protected amine at one terminus and a benzyl group at the other, separated by a PEG chain of exactly 25 ethylene oxide units . This precise architecture provides a discrete, single-molecular-weight spacer with a high degree of rotational freedom, a property that is critical for spanning the required distance between the two ligand-binding sites of a ternary complex and enabling efficient target protein ubiquitination and subsequent proteasomal degradation .

Why Substituting Boc-PEG25-benzyl Can Fail


A common pitfall in PROTAC and bioconjugate development is the assumption that all PEG-based linkers are functionally equivalent and can be arbitrarily interchanged. This is demonstrably false. The biophysical properties that govern successful ternary complex formation—namely linker length, flexibility, and hydrophilicity—are exquisitely sensitive to the number of PEG monomer units [1]. Replacing Boc-PEG25-benzyl with a shorter analog like Boc-PEG4-benzyl or Boc-PEG11-benzyl can dramatically reduce the spatial reach between ligase and target protein ligands, potentially causing steric hindrance, preventing ubiquitination, and leading to a complete loss of degradation activity . Conversely, substitution with a linker of a different terminal functional group (e.g., an amine like Benzyl-PEG25-amine) would redirect the entire synthetic workflow and alter the conjugation chemistry. Therefore, selecting Boc-PEG25-benzyl is not an arbitrary choice but a critical, data-driven decision to ensure the optimal physicochemical and spatial parameters required for robust and reproducible results.

Boc-PEG25-benzyl: Key Differentiating Evidence


Spacer Length for Ternary Complex Formation

The primary differentiator for Boc-PEG25-benzyl is its extended PEG chain of 25 units. This directly influences its molecular weight and, more importantly, its spatial reach when incorporated into a PROTAC. Compared to the commonly used alternatives Boc-PEG4-benzyl (4 units) and Boc-PEG11-benzyl (11 units), Boc-PEG25-benzyl has a substantially larger hydrodynamic radius, providing a longer physical spacer to connect E3 ligase and target protein ligands [REFS-1, REFS-2, REFS-3].

PROTAC Targeted Protein Degradation Linker Optimization

Lipophilicity Advantage Over Shorter PEG Linkers

While PEG chains are generally hydrophilic, the inclusion of a larger PEG chain and a benzyl group in Boc-PEG25-benzyl contributes to its overall hydrophobicity, as quantified by its calculated partition coefficient (LogP). This property is crucial for balancing aqueous solubility with the ability to passively diffuse across or interact with cellular membranes [REFS-1, REFS-2, REFS-3].

PROTAC Lipophilicity Cellular Permeability

TPSA and Aqueous Solubility

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to form hydrogen bonds and its aqueous solubility. Boc-PEG25-benzyl has a TPSA of 257.05 Ų, which is a direct consequence of its 27 oxygen atoms within the PEG chain and ester group [REFS-1, REFS-2]. This value is substantially higher than that of many alternative, non-PEG based linkers used in PROTAC design, indicating superior inherent water solubility.

PROTAC Solubility Linker Design

Orthogonal Boc Protection for Conjugation

The functional group at the termini of a linker defines its synthetic utility. Boc-PEG25-benzyl is designed for orthogonal deprotection and conjugation. The Boc group is a base-stable, acid-labile protecting group for an amine, while the benzyl group is a stable hydrophobic handle. In contrast, its direct analog, Benzyl-PEG25-amine (MW = 1208.47 g/mol), presents a free amine that can react with carboxylates, activated esters, or participate in reductive amination, but it lacks the orthogonal protection of Boc-PEG25-benzyl [REFS-1, REFS-2].

Bioconjugation PROTAC Click Chemistry

Storage Stability Profile

For procurement and long-term project planning, the storage stability of a reagent is a key consideration. Boc-PEG25-benzyl exhibits a standard storage profile for PEG-based PROTAC linkers, with a shelf life of 3 years when stored as a powder at -20°C . This stability is identical to that reported for shorter-chain analogs like Benzyl-PEG11-Boc and Benzyl-PEG13-Boc, ensuring consistent performance and reducing waste over extended periods [REFS-2, REFS-3].

Storage Conditions Stability Inventory Management

Boc-PEG25-benzyl: Optimal Use Cases


Targeting Proteins with Distal Binding Sites

The 25-unit PEG chain, which is 2.27x longer than Boc-PEG11-benzyl and 6.25x longer than Boc-PEG4-benzyl, provides the necessary spatial separation to bridge the gap between an E3 ligase and a target protein whose binding sites are far apart. This extended reach minimizes steric clashes that can prevent ternary complex formation and subsequent ubiquitination, making Boc-PEG25-benzyl the linker of choice for challenging, intractable protein targets where shorter linkers have failed .

Enhanced Cellular Permeability and Bioavailability

With a calculated LogP of 3.3334, PROTACs constructed with Boc-PEG25-benzyl may exhibit improved passive cellular permeability compared to those built with shorter, more hydrophilic PEG linkers. This property is particularly advantageous when targeting intracellular proteins, as it can help overcome the poor membrane permeability often associated with large, polar degrader molecules. The 1.5-unit higher LogP compared to Boc-PEG4-benzyl suggests a significant shift in distribution characteristics .

Multi-Step Synthesis with Orthogonal Protection

The Boc-protected amine of Boc-PEG25-benzyl is a versatile handle for complex, multi-step synthetic routes. Unlike the free amine of Benzyl-PEG25-amine, the Boc group is stable under the basic conditions commonly used for amide bond formation but can be cleanly removed with mild acid (e.g., TFA). This allows researchers to install the PEG spacer early in a synthesis and deprotect the amine at a precise, late stage for a final, high-value conjugation reaction without needing to re-protect other sensitive functionalities .

Aqueous Solubility for Degrader Formulations

The high Topological Polar Surface Area (TPSA) of 257.05 Ų, driven by the 27 oxygen atoms in its PEG backbone, directly contributes to enhanced aqueous solubility. This property is crucial for in vitro assays and in vivo studies, as it reduces the reliance on organic co-solvents like DMSO that can cause cytotoxicity or interfere with biological assays. When compared to PROTACs made with highly hydrophobic alkyl linkers, those using Boc-PEG25-benzyl are expected to be more amenable to formulation in physiologically relevant buffers .

Technical Documentation Hub

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